

Mass spectrometry fragmentation of (E)-4,4-Dimethyl-2-pentene

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An In-depth Technical Guide to the Mass Spectrometry Fragmentation of **(E)-4,4-Dimethyl-2- pentene**

Disclaimer: The quantitative mass spectrometry data presented in this document is illustrative and based on the predicted fragmentation patterns for a branched alkene of this structure. Publicly available, experimentally derived mass spectra for **(E)-4,4-dimethyl-2-pentene** are limited. The fragmentation pathways and corresponding data are proposed based on established principles of mass spectrometry.

Introduction

(E)-4,4-Dimethyl-2-pentene is an unsaturated aliphatic hydrocarbon with the molecular formula C₇H₁₄ and a molecular weight of 98.19 g/mol .[1] Understanding its fragmentation behavior under electron ionization (EI) mass spectrometry is crucial for its identification and structural elucidation in complex mixtures. The fragmentation of alkenes is primarily governed by the stability of the resulting carbocations, with allylic cleavage being a dominant pathway.[2] [3] This guide provides a detailed overview of the predicted fragmentation pattern, a comprehensive experimental protocol for its analysis, and a visual representation of the fragmentation pathways.

Predicted Mass Spectrometry Data

The electron ionization mass spectrum of **(E)-4,4-dimethyl-2-pentene** is expected to show a molecular ion peak (M^+) and several characteristic fragment ions. The quantitative data



presented below is illustrative of a potential fragmentation pattern.

| m/z | Proposed Fragment Ion | Relative Intensity (%) |
|-----|--|------------------------|
| 98 | [C7H14]+ (Molecular Ion) | 15 |
| 83 | [C ₆ H ₁₁] ⁺ | 45 |
| 57 | [C ₄ H ₉] ⁺ | 100 (Base Peak) |
| 41 | [C₃H₅] ⁺ | 60 |
| 29 | [C ₂ H ₅]+ | 30 |

Fragmentation Pathways

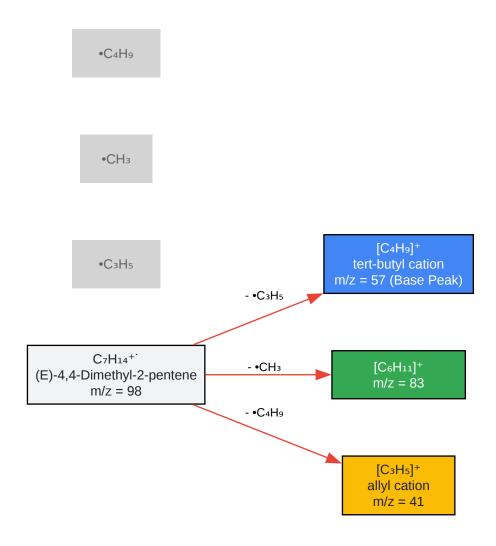
The fragmentation of the **(E)-4,4-dimethyl-2-pentene** molecular ion is primarily driven by the formation of stable carbocations. The most significant fragmentation is the allylic cleavage, which leads to the formation of resonance-stabilized cations.

Major Fragmentation Pathways

- Formation of the Base Peak (m/z 57): The most abundant fragment is predicted to be the tert-butyl cation ([C4H9]+) at m/z 57. This is formed by cleavage of the C3-C4 bond, which is an allylic position. This cleavage results in a highly stable tertiary carbocation.
- Formation of the [M-15]⁺ Ion (m/z 83): Loss of a methyl radical (•CH₃) from the tert-butyl group via cleavage of a C4-C5 bond results in the formation of a fragment ion at m/z 83.
- Formation of the Allyl Cation (m/z 41): Cleavage of the C2-C3 bond can lead to the formation
 of the resonance-stabilized allyl cation ([C₃H₅]+) at m/z 41.

The following diagram illustrates these predicted fragmentation pathways.





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Caption: Predicted fragmentation pathway of **(E)-4,4-dimethyl-2-pentene**.

Experimental Protocols

The analysis of **(E)-4,4-dimethyl-2-pentene** is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS) due to its volatile nature.

Sample Preparation

For a pure standard, dilute the sample in a volatile solvent such as hexane or pentane to a concentration of approximately 10-100 μ g/mL. For analysis in a complex matrix, appropriate extraction and clean-up procedures such as solid-phase microextraction (SPME) or purge-and-trap may be necessary.



Gas Chromatography (GC) Conditions

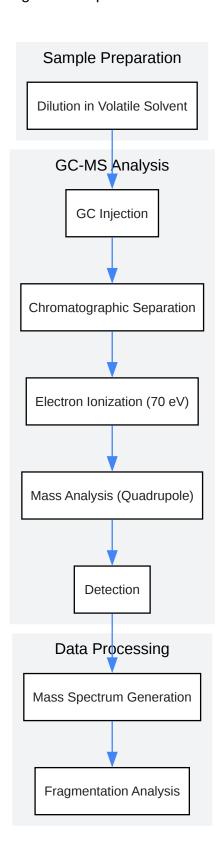
- Injector: Split/splitless inlet
- Injector Temperature: 250 °C
- Injection Mode: Split (e.g., 50:1 split ratio for a standard solution)
- Injection Volume: 1 μL
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
- Column: A non-polar or mid-polarity capillary column is suitable. For example, a 30 m x 0.25 mm ID x 0.25 μm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase.
- Oven Temperature Program:
 - Initial temperature: 40 °C, hold for 2 minutes
 - Ramp: 10 °C/min to 200 °C
 - Hold: 5 minutes at 200 °C

Mass Spectrometry (MS) Conditions

- Ionization Mode: Electron Ionization (EI)
- Ionization Energy: 70 eV
- Source Temperature: 230 °C
- Quadrupole Temperature: 150 °C
- Mass Analyzer: Quadrupole
- Scan Range: m/z 20 200
- Solvent Delay: 3 minutes (to prevent filament damage from the solvent)



The following diagram outlines the general experimental workflow for GC-MS analysis.



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Caption: General workflow for GC-MS analysis of volatile compounds.

Conclusion

The mass spectrometry fragmentation of **(E)-4,4-dimethyl-2-pentene** is predicted to be dominated by allylic cleavage, leading to the formation of a stable tert-butyl cation as the base peak at m/z 57. Other significant fragments are expected at m/z 83 and 41. The experimental protocol outlined provides a robust method for the analysis of this and similar volatile organic compounds. This information is valuable for researchers and professionals in fields requiring the identification and characterization of organic molecules.

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